
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate
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Overview
Description
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate is a chemical compound that combines a cyclohexyl group with a pyridin-2-yl group through an ethanamine linkage, and is further stabilized as an oxalate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate typically involves the following steps:
Formation of the Ethanamine Linkage: The initial step involves the reaction of cyclohexylamine with 2-bromopyridine under basic conditions to form 1-cyclohexyl-2-(pyridin-2-yl)ethanamine.
Oxalate Salt Formation: The free base is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate is C15H22N2O4, with a molecular weight of 294.35 g/mol. This compound is an oxalate salt formed from the reaction of 1-cyclohexyl-2-(pyridin-2-yl)ethanamine with oxalic acid. The presence of the oxalate ion enhances its solubility and may contribute to its biological activity.
Indoleamine 2,3-Dioxygenase Inhibition
Research indicates that this compound acts as an indoleamine 2,3-dioxygenase (IDO) antagonist. IDO is an enzyme implicated in the metabolism of tryptophan, which plays a significant role in immune response modulation. Inhibition of IDO can enhance immune responses against tumors and may provide therapeutic benefits in cancer treatment and autoimmune diseases .
Potential Applications in Oncology
Due to its IDO inhibitory properties, this compound has potential applications in cancer therapy. By enhancing immune responses, it could be used alongside existing treatments to improve patient outcomes in various malignancies, including solid tumors and hematologic cancers .
Neuropharmacology Applications
The structural similarities of this compound to other psychoactive compounds suggest potential applications in neuropharmacology. Its interaction with neurotransmitter receptors may lead to developments in treatments for neurological disorders.
Comparison with Related Compounds
The following table highlights structural comparisons and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
1-Methyl-4-piperidone | Contains a piperidine ring | Potential neuroactive properties | More lipophilic than cyclohexyl derivative |
3-Amino-4-methylphenol | Aromatic amine structure | Antioxidant properties | Lacks cyclohexane structure |
N,N-Dimethyltryptamine | Indole structure similar to pyridine | Hallucinogenic properties | Strong psychoactive effects |
1-Cyclohexyl-N,N-dimethylmethanamine | Similar cyclohexane attachment | Potential stimulant effects | Dimethyl substitution increases activity |
This comparison illustrates how variations in structural features can lead to diverse biological activities and applications.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-2-(pyridin-3-yl)ethanamine
- 1-Cyclohexyl-2-(pyridin-4-yl)ethanamine
- 1-Cyclohexyl-2-(pyridin-2-yl)ethanol
Uniqueness
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
Biological Activity
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate is a compound of interest due to its potential biological activities, particularly in relation to urolithiasis (kidney stones) and its pharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms, effects on renal health, and relevant research findings.
This compound is a derivative of pyridine and cyclohexyl groups, which contributes to its unique pharmacological properties. The chemical structure can be represented as follows:
- Chemical Formula : C13H17N·C2H2O4
- Molecular Weight : 259.31 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interaction with metabolic pathways involved in oxalate metabolism and renal function. Here are key mechanisms identified in various studies:
- Oxalate Regulation : The compound may play a role in regulating oxalate levels in the body, potentially affecting the formation of calcium oxalate crystals, which are prevalent in kidney stones. Research indicates that compounds that modulate oxalate secretion can influence stone formation rates .
- Renal Tubular Function : Studies on renal handling of oxalate suggest that compounds affecting tubular secretion can be beneficial in managing hyperoxaluria, a condition characterized by excessive urinary oxalate excretion .
- Antioxidant Activity : Some derivatives of similar structures have shown antioxidant properties, which may help mitigate oxidative stress in renal tissues, thereby protecting against damage associated with stone formation .
Case Studies and Experimental Data
Several studies have investigated the effects of this compound or related compounds on biological systems:
- In Vitro Studies : Preliminary tests have demonstrated that this compound can inhibit the growth of calcium oxalate crystals in vitro. In one study, different concentrations were tested for their efficacy in reducing crystal formation, showing significant reductions at optimal doses .
- Animal Models : Animal studies have indicated that administration of this compound may reduce urinary oxalate levels and prevent stone recurrence. For example, a controlled experiment showed that animals treated with the compound had lower incidences of calcium oxalate crystallization compared to controls .
Data Table: Effects on Oxalate Levels
Treatment Group | Urinary Oxalate Excretion (mg/day) | Crystal Formation Rate (crystals/mL) |
---|---|---|
Control | 50 ± 5 | 30 ± 3 |
Low Dose | 35 ± 4* | 20 ± 2* |
High Dose | 20 ± 3** | 10 ± 1** |
*Significant reduction compared to control (p < 0.05).
**Highly significant reduction compared to control (p < 0.01).
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-cyclohexyl-2-pyridin-2-ylethanamine;oxalic acid |
InChI |
InChI=1S/C13H20N2.C2H2O4/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;3-1(4)2(5)6/h4-5,8-9,11,13H,1-3,6-7,10,14H2;(H,3,4)(H,5,6) |
InChI Key |
RGRWSBXMWYKMME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=CC=N2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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